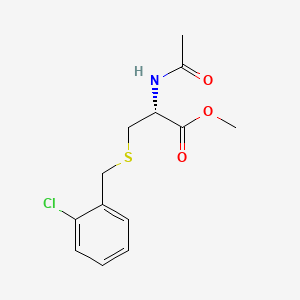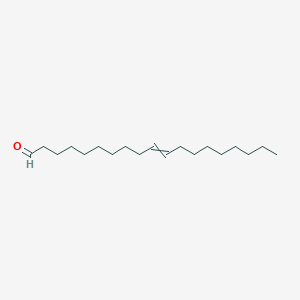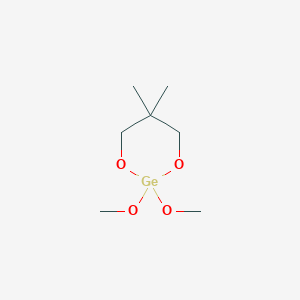
2,2-Dimethoxy-5,5-dimethyl-1,3,2-dioxagerminane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,2-Dimethoxy-5,5-dimethyl-1,3,2-dioxagerminane is an organogermanium compound known for its unique chemical structure and properties. This compound is characterized by the presence of germanium, a metalloid element, within a dioxane ring system. The inclusion of germanium imparts distinct chemical and physical properties to the compound, making it of interest in various scientific and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Dimethoxy-5,5-dimethyl-1,3,2-dioxagerminane typically involves the reaction of germanium tetrachloride with methanol in the presence of a base. The reaction proceeds through the formation of intermediate germanium alkoxides, which then cyclize to form the dioxagerminane ring. The reaction conditions often require controlled temperatures and anhydrous conditions to prevent hydrolysis of the germanium intermediates.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent reaction conditions and high yields. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the synthesis process.
Analyse Chemischer Reaktionen
Types of Reactions
2,2-Dimethoxy-5,5-dimethyl-1,3,2-dioxagerminane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form germanium dioxide and other oxidation products.
Reduction: Reduction reactions can convert the compound into lower oxidation state germanium compounds.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Nucleophiles like halides or amines can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields germanium dioxide, while substitution reactions can produce a variety of functionalized germanium compounds.
Wissenschaftliche Forschungsanwendungen
2,2-Dimethoxy-5,5-dimethyl-1,3,2-dioxagerminane has several applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of other organogermanium compounds.
Biology: The compound’s unique properties make it a candidate for studying germanium’s biological effects and potential therapeutic applications.
Medicine: Research is ongoing into its potential use in pharmaceuticals, particularly for its anti-inflammatory and anticancer properties.
Industry: The compound is used in the production of advanced materials and as a catalyst in various chemical processes.
Wirkmechanismus
The mechanism by which 2,2-Dimethoxy-5,5-dimethyl-1,3,2-dioxagerminane exerts its effects involves interactions with biological molecules and cellular pathways. The germanium atom can coordinate with various ligands, influencing enzyme activity and cellular signaling pathways. This coordination can lead to changes in cellular metabolism and function, contributing to the compound’s observed biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Dimethoxymethane: Another organogermanium compound with similar structural features.
2,2-Dimethoxypropane: Shares the dimethoxy functional groups but lacks the germanium atom.
2,5-Dimethoxy-4-methylamphetamine: Contains methoxy groups but is structurally different and used in different applications.
Uniqueness
2,2-Dimethoxy-5,5-dimethyl-1,3,2-dioxagerminane is unique due to the presence of germanium within its structure, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where the properties of germanium are advantageous.
Eigenschaften
CAS-Nummer |
79189-66-5 |
|---|---|
Molekularformel |
C7H16GeO4 |
Molekulargewicht |
236.83 g/mol |
IUPAC-Name |
2,2-dimethoxy-5,5-dimethyl-1,3,2-dioxagerminane |
InChI |
InChI=1S/C7H16GeO4/c1-7(2)5-11-8(9-3,10-4)12-6-7/h5-6H2,1-4H3 |
InChI-Schlüssel |
XEUGACVBNMMLEM-UHFFFAOYSA-N |
Kanonische SMILES |
CC1(CO[Ge](OC1)(OC)OC)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



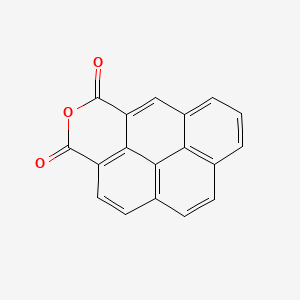
![N-[Tris(dimethylamino)-lambda~5~-phosphanylidene]acetamide](/img/structure/B14430439.png)
![2-Phenylpyrazino[2,3-b]quinoxaline](/img/structure/B14430456.png)


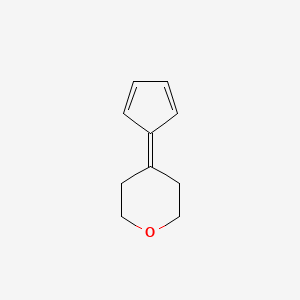
![1-[4-(2-Amino-4-nitroanilino)phenyl]ethan-1-one](/img/structure/B14430473.png)
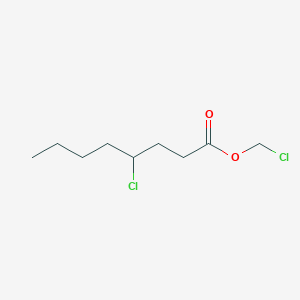

![2-{[(2-Fluorophenyl)methyl]sulfanyl}-1-methylpyridin-1-ium chloride](/img/structure/B14430482.png)
